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Compound of Interest

Compound Name: 3,5-Diaminophenylboronic acid

Cat. No.: B1425865 Get Quote

3,5-Diaminophenylboronic acid (3,5-DAPB) is an intriguing molecule that stands at the

intersection of organic synthesis, materials science, and biomedical engineering. Its unique

structure, featuring a phenyl ring functionalized with both a boronic acid group and two amino

groups at the meta positions, imparts a versatile reactivity profile. This guide offers a deep dive

into the chemical properties, reactivity, and key applications of 3,5-DAPB, providing

researchers, scientists, and drug development professionals with the technical insights

required to harness its full potential.

The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions

and its ability to form reversible covalent bonds with diols, a feature central to sensor

technology.[1][2] The dual amino groups provide sites for polymerization and further

functionalization, enabling the construction of complex architectures such as covalent organic

frameworks (COFs).[1] This combination of functionalities in a single, relatively simple molecule

makes 3,5-DAPB a powerful and sought-after building block in modern chemistry.

Core Physicochemical and Spectroscopic
Properties
Accurate characterization is the foundation of all chemical research. The fundamental

properties of 3,5-Diaminophenylboronic acid are summarized below.
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Property Value Source(s)

CAS Number 89641-16-7 [3][4][5]

Molecular Formula C₆H₉BN₂O₂ [1][3][4]

Molecular Weight 151.96 g/mol [3][4][5]

Appearance

Data not consistently available;

likely an off-white to light-

colored powder.

Boiling Point 491.0 ± 55.0 °C (Predicted) [1][6]

Density 1.33 ± 0.1 g/cm³ (Predicted) [1][6]

pKa 8.48 ± 0.10 (Predicted) [6]

Solubility

Soluble in DMSO and

methanol.[7] General

arylboronic acids have low

water solubility.[8]

Spectroscopic Profile
While specific spectra for 3,5-DAPB are not widely published in databases, its structure allows

for the confident prediction of key spectroscopic features essential for its identification.

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals

for the aromatic protons. Due to the molecule's symmetry, two signals would be anticipated

in the aromatic region (typically 6.0-7.5 ppm): one for the proton between the two amino

groups and another for the two protons adjacent to the boronic acid group. The protons of

the two amino groups (NH₂) and the two hydroxyl groups of the boronic acid (B(OH)₂) would

also appear as broader signals, with chemical shifts that can be highly dependent on solvent,

concentration, and temperature.

¹³C NMR (Carbon NMR): The spectrum would show four distinct signals for the aromatic

carbons due to the molecule's C₂v symmetry. The carbon atom attached to the boron atom

would be significantly deshielded.
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¹¹B NMR: This technique is particularly useful for studying boronic acids.[9][10] A signal

corresponding to the trigonal planar boronic acid would be expected. Upon binding with diols

or under basic conditions that favor the formation of the tetrahedral boronate species, a

characteristic upfield shift in the ¹¹B NMR spectrum would be observed, providing a powerful

tool for monitoring these interactions.[9][10]

FT-IR (Infrared Spectroscopy): Key vibrational bands would include:

Broad O-H stretching from the boronic acid group (~3200-3400 cm⁻¹).

N-H stretching from the primary amine groups (two bands, typically ~3300-3500 cm⁻¹).

B-O stretching vibrations (~1300-1400 cm⁻¹).

Aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Reactivity, Stability, and Handling
The utility of 3,5-DAPB stems directly from the distinct yet cooperative reactivity of its functional

groups.

The Boronic Acid Moiety: A Hub of Reactivity
Boronic acids are versatile functional groups primarily known for two key reactions:

Suzuki-Miyaura Cross-Coupling: Arylboronic acids are indispensable reagents in palladium-

catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction for forming carbon-

carbon bonds.[11] 3,5-DAPB can act as a nucleophilic partner, coupling with aryl or vinyl

halides to construct more complex molecular architectures. The amino groups can be

protected prior to coupling if they are not compatible with the reaction conditions or if

selective functionalization is desired later.

Reversible Esterification with Diols: Boronic acids exist in equilibrium with a tetrahedral

boronate form in aqueous solution.[12] They react reversibly with compounds containing cis-

1,2 or -1,3 diols, such as saccharides (e.g., glucose) or glycoproteins, to form stable five- or

six-membered cyclic boronate esters.[2][13] This reaction is pH-dependent and forms the

basis for using 3,5-DAPB in sensors and drug delivery systems.[1][13][14]
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The Diamino Functionality: Gateways to Polymerization
The two primary amine groups on the phenyl ring are excellent nucleophiles and provide sites

for a wide range of chemical transformations, including:

Amide bond formation with carboxylic acids or acyl chlorides.

Imine formation with aldehydes or ketones.

Polymerization to form polyamides, polyimines, or covalent organic frameworks (COFs).[1]

The meta-orientation of the amino groups directs the geometry of polymerization, making 3,5-

DAPB a valuable "linker" or "node" for creating highly ordered, porous materials.

Stability and Safe Handling
Proper storage and handling are critical to maintaining the integrity of 3,5-DAPB.

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated

place, often under an inert atmosphere and refrigerated (2-8°C or colder) to prevent

degradation.[1][3][15]

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and

acid anhydrides.[3] It is also sensitive to moisture.[3][16]

Safety Precautions: Standard laboratory personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, should be worn.[3][16] Work should be conducted in a

well-ventilated area or a chemical fume hood to avoid inhaling dust.[3] In case of contact with

skin or eyes, rinse immediately and thoroughly with water.[3][16]

Key Applications and Experimental Methodologies
The dual functionality of 3,5-DAPB makes it a cornerstone reagent in several advanced

applications.

Suzuki-Miyaura Cross-Coupling Reactions
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3,5-DAPB serves as a versatile building block for introducing a di-functional amine-boron

moiety into target molecules, which is particularly useful in pharmaceutical synthesis.

Reaction Setup

Reaction Workup & Purification AnalysisCombine:
- 3,5-DAPB

- Aryl Halide (Ar-X)
- Palladium Catalyst
- Base (e.g., K₂CO₃)

- Solvent (e.g., Dioxane/H₂O)

Heat under Inert
Atmosphere (N₂ or Ar)

1. Mix Aqueous Workup
& Extraction

2. React Column
Chromatography

3. Isolate Characterize Product
(NMR, MS)

4. Purify

Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 3',5'-diamino-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura

coupling.

Materials:

3,5-Diaminophenylboronic acid (1.0 eq)

3-Bromobenzoic acid (1.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)

1,4-Dioxane and Water (4:1 v/v)

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:
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Degassing: To a round-bottom flask, add the solvent mixture (dioxane/water). Bubble

nitrogen gas through the solvent for 20-30 minutes to remove dissolved oxygen.

Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

Degassing the solvent is a critical step to ensure a high-yield reaction.

Reagent Addition: To the flask, add 3,5-diaminophenylboronic acid, 3-bromobenzoic acid,

and potassium carbonate.

Rationale: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle,

activating the boronic acid.

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture.

Reaction: Equip the flask with a condenser and heat the mixture to 80-90°C under a nitrogen

atmosphere with stirring. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and

acidify with 1M HCl to pH ~3-4. This will protonate the product's amino groups and the

carboxylate, aiding in extraction.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate, and filter.

Purification: Concentrate the organic solvent under reduced pressure. Purify the crude

product using column chromatography on silica gel.

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to

confirm its structure and purity.

Synthesis of Covalent Organic Frameworks (COFs)
The C₂ symmetry of 3,5-DAPB makes it an ideal building block for creating porous, crystalline

COFs through imine condensation with trialdehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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